molecular formula C7H8BrNO4S2 B13201098 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B13201098
M. Wt: 314.2 g/mol
InChI Key: UUEKDJXFYBIMHZ-UHFFFAOYSA-N
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Description

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8BrNO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by sulfonation and carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of halogen dance reactions and other advanced organic synthesis techniques. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications .

Properties

Molecular Formula

C7H8BrNO4S2

Molecular Weight

314.2 g/mol

IUPAC Name

4-bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H8BrNO4S2/c1-9(2)15(12,13)7-4(8)3-5(14-7)6(10)11/h3H,1-2H3,(H,10,11)

InChI Key

UUEKDJXFYBIMHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(S1)C(=O)O)Br

Origin of Product

United States

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